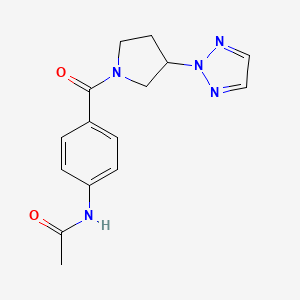
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that triazole compounds, which include n-(4-(3-(2h-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that triazole compounds can interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
It is known that some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It is known that the activation barrier of some triazole compounds can be overcome under reaction conditions such as heating .
Preparation Methods
The synthesis of N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a suitable pyrrolidine precursor under appropriate conditions.
Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and a similar triazole structure.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-9-6-14(10-19)20-16-7-8-17-20/h2-5,7-8,14H,6,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRFOCQWKFZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716968.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2716969.png)
![8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2716970.png)

![2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2716976.png)

![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716978.png)
![1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone](/img/structure/B2716979.png)
![3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2716980.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2716981.png)

